molecular formula C5H7F2N3OS B6604700 (difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone CAS No. 2825007-32-5

(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone

Cat. No.: B6604700
CAS No.: 2825007-32-5
M. Wt: 195.19 g/mol
InChI Key: RJYYKENVZAZCQW-UHFFFAOYSA-N
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Description

(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a central sulfur atom in the +6 oxidation state (lambda⁶-sulfanone core) bonded to three distinct substituents: a difluoromethyl group (-CF₂H), an imino group (=NH), and a 1-methyl-1H-pyrazol-4-yl heterocycle. Sulfanones are notable for their thermodynamic stability and diverse applications in medicinal chemistry and agrochemicals, often serving as bioisosteres for esters or carbonyl groups . The imino group may participate in tautomerism or protonation-dependent reactivity, influencing solubility and binding affinity .

Structural determination of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL providing precise bond-length and angle measurements .

Properties

IUPAC Name

difluoromethyl-imino-(1-methylpyrazol-4-yl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3OS/c1-10-3-4(2-9-10)12(8,11)5(6)7/h2-3,5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYYKENVZAZCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=N)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following sulfanone derivatives share structural motifs with the target compound, differing primarily in substituents (Table 1):

Table 1: Structural and Physicochemical Comparison of Sulfanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity
(difluoromethyl)(imino)(1-methyl-1H-pyrazol-4-yl)-lambda⁶-sulfanone C₆H₇F₂N₃OS 215.21* Not available -CF₂H, =NH, 1-methylpyrazol-4-yl N/A
imino(methyl)(oxan-4-yl)-lambda⁶-sulfanone C₆H₁₁NO₃S 177.22* Not provided -CH₃, =NH, oxan-4-yl (tetrahydropyran-4-yl) 95%
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanol C₉H₁₆N₂O 168.24* 1247828-52-9 -CH₂OH, 3-tert-butyl-1-methylpyrazol-4-yl 95%
3-chloropyridine-4-thiol C₅H₄ClNS 145.61 Not provided -SH, 3-chloropyridinyl N/A

*Calculated based on molecular formulas.

Key Differences and Implications

Substituent Effects on Lipophilicity The difluoromethyl group in the target compound increases lipophilicity (logP ~1.2 estimated) compared to the methyl group in "imino(methyl)(oxan-4-yl)-lambda⁶-sulfanone" (logP ~0.5). This enhances membrane permeability, a critical factor in drug design . Replacement of the pyrazole with oxan-4-yl (as in the second compound) reduces aromatic interactions but improves solubility due to the oxygen-rich tetrahydropyran ring.

Heterocyclic Influence The 1-methyl-1H-pyrazol-4-yl group in the target compound offers hydrogen-bond acceptors (N-atoms) and a planar aromatic system, favoring target binding in enzyme active sites.

Reactivity and Stability The imino group (=NH) in the target compound may undergo tautomerization to an amine (-NH₂) under acidic conditions, altering electronic properties. This contrasts with the thiol group (-SH) in "3-chloropyridine-4-thiol," which is prone to oxidation or disulfide formation .

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